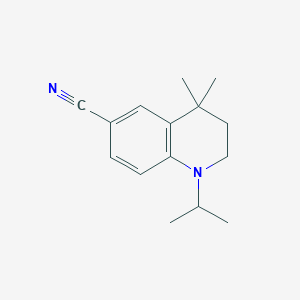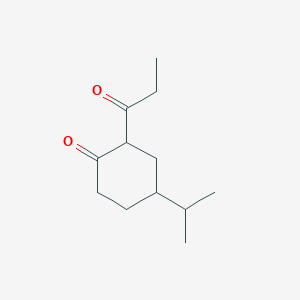
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a propan-2-yl group and a propanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-2-propanoylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is followed by the acylation of the resulting intermediate with propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl or propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, resulting in changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Propan-2-yl)cyclohexanone: Lacks the propanoyl group, making it less reactive in certain chemical reactions.
2-Propanoylcyclohexanone: Lacks the propan-2-yl group, affecting its steric and electronic properties.
Cyclohexanone: The parent compound, which lacks both the propan-2-yl and propanoyl groups.
Uniqueness
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one is unique due to the presence of both the propan-2-yl and propanoyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
2-propanoyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
YSUPRZYAQCHTJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(CCC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
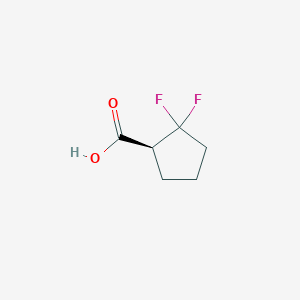
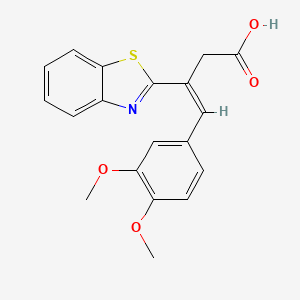
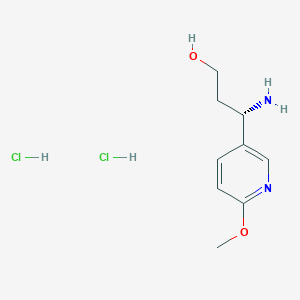

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
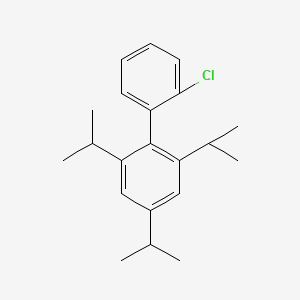
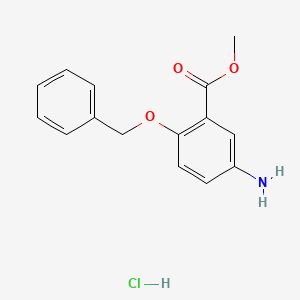
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
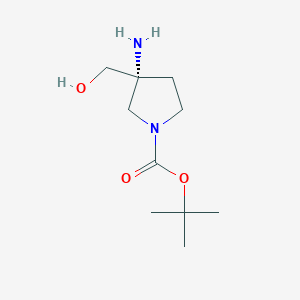
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
